Acetic acid;hex-1-en-3-ol

CAS No.: 62247-45-4

Cat. No.: VC19505095

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62247-45-4 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | acetic acid;hex-1-en-3-ol |

| Standard InChI | InChI=1S/C6H12O.C2H4O2/c1-3-5-6(7)4-2;1-2(3)4/h4,6-7H,2-3,5H2,1H3;1H3,(H,3,4) |

| Standard InChI Key | JBDJMRDUPDPDRW-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C=C)O.CC(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Stereochemistry

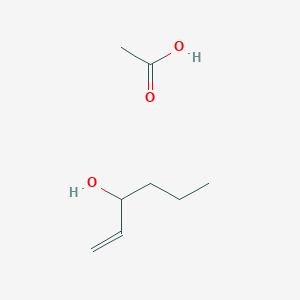

Acetic acid;hex-1-en-3-ol is a non-covalent mixture of acetic acid and hex-1-en-3-ol, distinguished by the positional isomerism of the double bond and hydroxyl group in the alcohol moiety. The molecular formula of the combined system is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol . The hex-1-en-3-ol component features a terminal double bond (C1–C2) and a hydroxyl group at C3, conferring distinct reactivity compared to isomers like hex-3-en-1-ol .

Structural Depiction

The SMILES notation for hex-1-en-3-ol is C=CC(CCO)H, while acetic acid is represented as CC(=O)O. In the combined system, these molecules interact via hydrogen bonding between the hydroxyl group of hex-1-en-3-ol and the carbonyl oxygen of acetic acid .

Isomeric Comparisons

Unlike hex-3-en-1-ol acetate (CAS 1708-82-3), an ester derivative with a well-characterized fragrance profile, acetic acid;hex-1-en-3-ol retains the free hydroxyl and carboxyl groups, enabling distinct chemical behavior . The double bond position in hex-1-en-3-ol also influences its electronic structure, as evidenced by differences in dipole moments and partition coefficients relative to hex-3-en-1-ol derivatives .

Physicochemical Properties

Experimental and Predicted Parameters

Limited experimental data exist for acetic acid;hex-1-en-3-ol, but properties can be extrapolated from its components:

The mixture’s boiling point aligns with hex-1-en-3-ol due to its higher volatility compared to acetic acid . The logP value suggests moderate lipophilicity, favoring partitioning into biological membranes .

Spectroscopic Characteristics

While no experimental spectra are available for the mixture, key peaks can be anticipated:

-

IR Spectroscopy: O–H stretching (3200–3500 cm⁻¹), C=O stretching (1710 cm⁻¹), and C=C stretching (1650 cm⁻¹) .

-

NMR: δ 1.9–2.1 ppm (acetic acid methyl), δ 4.8–5.5 ppm (allylic protons), and δ 5.6–6.2 ppm (vinyl protons) .

Synthesis and Industrial Applications

Production Methods

-

Co-distillation: Combining hex-1-en-3-ol and acetic acid under reduced pressure to avoid esterification .

-

Non-reactive Blending: Mixing at low temperatures (<25°C) to suppress acid-catalyzed dehydration or ester formation .

Hex-3-en-1-ol acetate showed no sensitization in murine local lymph node assays (LLNA) at 100% concentration, though cis-3-hexenyl acetate elicited reactions in guinea pig models . Extrapolating, acetic acid;hex-1-en-3-ol may pose minimal dermal risk at low exposures.

Environmental Impact

The mixture’s environmental fate is unstudied, but component data suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume